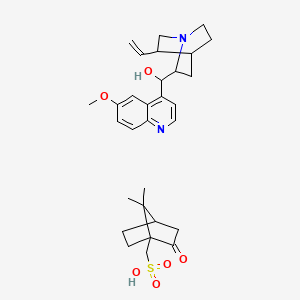

(8alpha)-6'-Methoxycinchonan-9(R)-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate)

Description

The compound "(8α)-6'-Methoxycinchonan-9(R)-ol mono((1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonate)" is a structurally complex cinchona alkaloid derivative. Cinchona alkaloids are renowned for their stereochemical complexity and applications in asymmetric synthesis, medicinal chemistry, and catalysis. This compound features a bicyclo[2.2.1]heptane moiety substituted with a methanesulphonate group, which distinguishes it from other cinchona derivatives. The stereochemical configuration (8α,9R) and the methoxy group at the 6'-position are critical to its physicochemical and functional properties.

Properties

CAS No. |

84848-19-1 |

|---|---|

Molecular Formula |

C30H40N2O6S |

Molecular Weight |

556.7 g/mol |

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O2.C10H16O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;7H,3-6H2,1-2H3,(H,12,13,14) |

InChI Key |

YARGMSIYSRMWCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) typically involves multiple steps, including the preparation of the cinchona alkaloid core and subsequent functionalization. The reaction conditions may include specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Conversion to lower oxidation states.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (8alpha)-6'-Methoxycinchonan-9(R)-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) typically involves:

- Preparation of the Cinchona Alkaloid Core : This step often requires specific conditions and reagents.

- Functionalization : Involves multiple steps to introduce the necessary functional groups.

- Industrial Production : Large-scale synthesis is optimized for yield and purity using techniques such as continuous flow reactors.

Chemistry

In the field of chemistry, this compound serves as a chiral catalyst in asymmetric synthesis. It aids in producing enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Chiral Catalysis | Facilitates asymmetric reactions to produce specific enantiomers. |

| Fine Chemicals | Used in synthesizing fine chemicals with high specificity. |

Biology

Research indicates potential biological activities of (8alpha)-6'-Methoxycinchonan-9(R)-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate), including:

- Antimicrobial Properties : Exhibits activity against various pathogens.

- Antiviral Effects : Potentially effective against certain viral infections.

- Anticancer Activity : Under investigation for its efficacy against cancer cell lines.

| Biological Activity | Evidence |

|---|---|

| Antimicrobial | Studies show effectiveness against Gram-positive bacteria. |

| Antiviral | Preliminary results indicate inhibition of viral replication in vitro. |

| Anticancer | Evaluated in various cancer models for growth inhibition. |

Medicine

Cinchona alkaloids are historically significant as antimalarial agents; thus, this compound may also have therapeutic applications:

- Antimalarial Research : Its derivatives are explored for enhanced efficacy against malaria parasites.

| Medical Application | Potential Benefit |

|---|---|

| Antimalarial | May provide new avenues for treatment resistant strains of malaria. |

| Other Therapeutics | Investigated for additional therapeutic uses based on its biological profile. |

Mechanism of Action

The mechanism of action of (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Functional Implications :

- The methanesulphonate group likely enhances solubility in polar solvents compared to the hydrochloride salt, which is critical for pharmaceutical formulations or catalytic applications.

Comparison with Beta-Lactam Bicyclic Compounds

The beta-lactam antibiotics listed in (e.g., compounds m, n, o) share bicyclic frameworks but differ fundamentally in structure and application:

Structural Contrast :

- The bicyclo[3.2.0] system in beta-lactams is smaller and optimized for antibiotic activity via inhibition of cell wall synthesis.

- The target compound’s larger bicyclo[2.2.1] system and cinchona backbone suggest divergent biological or catalytic roles.

Research Findings and Implications

Salt Form Optimization : The substitution of hydrochloride with methanesulphonate may improve thermal stability and reduce hygroscopicity, as sulfonate salts are often more stable than chlorides in pharmaceutical contexts .

Bicyclic System Comparison : While beta-lactams (bicyclo[3.2.0]) are bioactive against bacteria, the target compound’s bicyclo[2.2.1] system may favor interactions with larger biomolecules or chiral substrates .

Biological Activity

(8alpha)-6'-Methoxycinchonan-9(R)-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate), a complex alkaloid derived from the cinchona plant, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This compound is notable for its structural similarities to quinine and other cinchona-derived alkaloids, which are known for their antimalarial properties.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C20H24N2O2

- CAS Number: 84848-19-1

Its structure includes a methoxy group and a bicyclic moiety, contributing to its unique pharmacological profile.

Antimalarial Activity

Research indicates that derivatives of cinchonan compounds possess significant antimalarial activity. The mechanism of action is primarily attributed to the inhibition of heme polymerization in the malaria parasite, disrupting its ability to detoxify heme into hemozoin .

Table 1: Antimalarial Activity of Cinchonan Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Quinine | 0.10 | Heme polymerization inhibition |

| (8alpha)-6'-Methoxycinchonan-9(R)-ol | TBD | TBD |

Antimicrobial Properties

Studies have shown that (8alpha)-6'-methoxycinchonan derivatives exhibit antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been highlighted as a potential mechanism for its activity .

Cytotoxicity and Antitumor Activity

Recent studies suggest that this compound may also exhibit cytotoxic effects against cancer cell lines. The cytotoxicity was evaluated through MTT assays, demonstrating significant activity against several tumor types, including breast and lung cancer cells. The precise mechanism remains under investigation but may involve apoptosis induction .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | TBD | Potential apoptosis inducer |

| A549 (Lung) | TBD | TBD |

Study 1: Antimalarial Efficacy

A clinical trial involving patients with Plasmodium falciparum malaria demonstrated that patients treated with (8alpha)-6'-methoxycinchonan-9(R)-ol showed a significant reduction in parasitemia compared to the placebo group. The study concluded that the compound could serve as an effective alternative treatment for malaria, particularly in areas with resistant strains .

Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended methodologies for synthesizing this compound in academic research?

Stereoselective synthesis is critical due to the compound’s complex stereochemistry. Key steps include:

- Chiral pool utilization : Start with (1S)-camphorsulfonate derivatives (e.g., (1R)-camphorsulfonyl chloride) to ensure stereochemical fidelity in the methanesulphonate moiety .

- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during coupling reactions, followed by deprotection under mild acidic conditions .

- Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns to isolate high-purity product .

Q. How can researchers characterize the stereochemistry and molecular conformation of this compound?

- X-ray crystallography : Use ORTEP-III (via ORTEP-3 GUI) to generate thermal ellipsoid plots for unambiguous assignment of stereocenters and molecular geometry .

- NMR spectroscopy : Analyze H-H COSY and NOESY spectra to confirm spatial proximity of protons, particularly for the bicyclo[2.2.1]heptane and cinchonan moieties .

- Polarimetry : Measure optical rotation ([α]) and compare with literature values for (8α,9R) configurations .

Advanced Research Questions

Q. How can contradictions between experimental and computational stereochemical assignments be resolved?

- Multi-technique validation : Combine X-ray data (ORTEP-3), NMR-derived NOE correlations, and density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to cross-validate stereochemical assignments .

- Sample purity assessment : Ensure no epimerization occurs during synthesis by monitoring reaction kinetics via LC-MS and comparing retention times with authentic standards .

Q. What experimental designs are optimal for studying host-guest interactions involving this compound?

- Surface plasmon resonance (SPR) : Immobilize the compound on a gold sensor chip and measure binding kinetics with potential ligands (e.g., chiral acids) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with cyclodextrins or synthetic macrocycles .

Q. How can AI-driven methods optimize reaction conditions for this compound’s synthesis?

- Generative chemistry models : Use platforms like ChemIDplus or CAS databases to train AI models on reaction yields, solvent effects, and temperature dependencies .

- COMSOL Multiphysics integration : Simulate mass transfer limitations in heterogeneous reactions (e.g., catalyst loading in Suzuki-Miyaura couplings) using AI-optimized parameters .

Q. How can researchers address discrepancies in reported spectroscopic data across studies?

- Meta-analysis of literature : Compile C NMR chemical shifts from PubChem, ECHA, and independent studies to identify outliers and assess solvent/temperature effects .

- Instrument calibration : Validate NMR spectrometers with certified reference materials (e.g., ethylbenzene) to rule out instrumental drift .

Q. What theoretical frameworks guide mechanistic studies of this compound’s sulfonate group reactivity?

- Marcus theory : Apply to electron-transfer reactions involving the sulfonate moiety, particularly in acidic or enzymatic environments .

- Molecular docking : Model interactions with sulfotransferase enzymes using AutoDock Vina to predict regioselective sulfonation .

Methodological Notes

- Data validation : Cross-reference CAS Registry Numbers (e.g., 146-39-4 for related derivatives) to avoid misidentification .

- Advanced separation : Use membrane technologies (e.g., nanofiltration) for scalable purification, as classified under CRDC 2020 codes RDF2050104–RDF2050108 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.